molecular formula C24H20N2O5S B11136472 Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11136472
M. Wt: 448.5 g/mol
InChI Key: PLIWXMXWUGNHBS-YBFXNURJSA-N
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Description

Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. Its structure features:

  • A thiazolo[3,2-a]pyrimidine core with a fused thiazole and pyrimidine ring system.
  • A (2E)-1,3-benzodioxol-5-ylmethylene substituent at the 2-position, introducing an electron-rich aromatic moiety.
  • A 4-methylphenyl group at the 5-position and a methyl ester at the 6-position.
  • A 3-oxo-2,3-dihydro configuration, contributing to planarity and conjugation.

The benzodioxole moiety may enhance bioavailability by improving lipophilicity and binding affinity to biological targets .

Properties

Molecular Formula

C24H20N2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H20N2O5S/c1-13-4-7-16(8-5-13)21-20(23(28)29-3)14(2)25-24-26(21)22(27)19(32-24)11-15-6-9-17-18(10-15)31-12-30-17/h4-11,21H,12H2,1-3H3/b19-11+

InChI Key

PLIWXMXWUGNHBS-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S3)C)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC5=C(C=C4)OCO5)S3)C)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a synthetic compound belonging to the thiazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C25H20N2O7S
  • Molecular Weight : 492.5 g/mol
  • InChIKey : GJVLQLSAIGUKCK-AWQFTUOYSA-N

Research indicates that compounds in the thiazolo-pyrimidine class may exert their effects through various mechanisms:

  • Inhibition of Kinases : Similar compounds have shown to inhibit kinases such as MEK1/2, which play a crucial role in cell proliferation and survival pathways in cancer cells .
  • Apoptosis Induction : Studies have demonstrated that certain thiazolo-pyrimidines can induce apoptosis in cancer cells by activating caspase pathways .

Anticancer Activity

Several studies have investigated the anticancer potential of thiazolo-pyrimidine derivatives:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MV4-11 and MOLM13) reported that derivatives could significantly inhibit cell proliferation at low concentrations (EC50 values ranging from 0.3 to 1.2 µM) through mechanisms involving cell cycle arrest and apoptosis induction .
Cell LineCompound Concentration (µM)% Inhibition
MV4-110.350
MOLM131.260

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

Case Studies

  • Study on MEK Inhibition : A study highlighted the efficacy of thiazolo-pyrimidine derivatives in inhibiting the MEK-MAPK pathway in cancer models. The findings suggested that these compounds could serve as promising candidates for targeted cancer therapy .
  • Toxicity Assessment : In animal models, toxicity evaluations revealed that doses above a certain threshold (100 mg/kg) resulted in significant adverse effects, emphasizing the need for careful dose management in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives are structurally diverse, with variations in substituents at the 2-, 5-, and 6-positions significantly altering their properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (2-/5-/6-Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound 1,3-Benzodioxole / 4-MePh / Me-ester C₂₄H₂₀N₂O₆S 464.49 Not reported Expected C=O (1700–1750 cm⁻¹), Benzodioxole O–C–O (1250 cm⁻¹)
Ethyl 2-(3-phenylpropenylidene)-5-(4-MePh)-3-oxo-6-carboxylate 3-Phenylpropenylidene / 4-MePh / Et-ester C₂₆H₂₄N₂O₃S 468.55 Not reported Conjugated C=C (1600–1650 cm⁻¹), Ester C=O (1720 cm⁻¹)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-7-(5-Me-furan)-6-cyano 2,4,6-Trimethylbenzylidene / 5-Me-furan / CN C₂₀H₁₀N₄O₃S 386.37 243–246 CN (2219 cm⁻¹), NH (3436 cm⁻¹)
Ethyl 2-(2,4,6-trimethoxybenzylidene)-5-Ph-6-carboxylate 2,4,6-Trimethoxybenzylidene / Ph / Et-ester C₂₆H₂₆N₂O₆S 494.55 154–155 (dec.) Methoxy C–O (2830 cm⁻¹), Pyrimidine puckering (NMR δ 0.224 Å)
Ethyl 2-(4-carboxybenzylidene)-5-Ph-6-carboxylate 4-Carboxybenzylidene / Ph / Et-ester C₂₄H₂₀N₂O₅S 460.49 Not reported Carboxylic acid O–H (2500–3300 cm⁻¹), C=O (1690 cm⁻¹)

Key Comparisons

Substituent Effects on Electronic Properties: The benzodioxole group in the target compound (electron-donating) contrasts with electron-withdrawing groups like 4-cyano (in compound 11b, ) or 2-nitrobenzylidene (), which reduce electron density on the thiazolopyrimidine core . Methoxy () and methyl ester groups enhance solubility in polar solvents compared to nonpolar substituents like phenylpropenylidene .

Crystal structures (e.g., ) reveal a flattened boat conformation in the pyrimidine ring, with dihedral angles between the core and substituent aromatic rings (~80° for trimethoxybenzylidene derivatives) .

Synthetic Pathways :

  • Most derivatives are synthesized via condensation reactions of thiouracil precursors with aldehydes (e.g., benzodioxol-5-carbaldehyde for the target compound) in acetic anhydride/acetic acid with sodium acetate .
  • Yields range from 57–78% , influenced by steric and electronic effects of substituents (e.g., bulky 2,4,6-trimethoxybenzylidene lowers yields compared to smaller groups) .

Pharmacological Implications: Benzodioxole and methoxy substituents are associated with enhanced antimicrobial activity due to improved membrane penetration . Nitro and cyano groups () may confer cytotoxicity via redox cycling or electrophilic interactions .

Research Findings and Data Gaps

  • Structural Data : The target compound lacks reported crystal structures, unlike trimethoxybenzylidene () and carboxybenzylidene () derivatives. This limits insights into its hydrogen-bonding patterns (e.g., C–H···O interactions in ) .
  • Biological Activity: While notes pharmacological interest in pyrimidine derivatives, specific data on the target compound’s bioactivity (e.g., IC₅₀ values) are absent. Comparisons rely on substituent trends.
  • Spectroscopic Consistency : The target compound’s predicted IR and NMR peaks align with analogs (e.g., ester C=O at 1720 cm⁻¹, benzodioxole O–C–O at 1250 cm⁻¹) .

Preparation Methods

Dihydropyrimidine-Thione Intermediate Preparation

Dihydropyrimidine-2-thiones are synthesized via the Biginelli reaction, employing thiourea, β-keto esters, and substituted benzaldehydes. For the target compound, 4-methylbenzaldehyde serves as the aryl component, while ethyl acetoacetate provides the β-keto ester moiety. A mixture of 4-methylbenzaldehyde (5 mmol), ethyl acetoacetate (5 mmol), thiourea (7.5 mmol), and NH₄Cl (0.8 mmol) is heated at 100°C for 3 hours. Post-reaction purification by ethanol recrystallization yields 5-(4-methylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Thiazole Ring Annulation

Cyclization with α-halo esters introduces the thiazole ring. Ethyl chloroacetate (1.5 equivalents) reacts with the DHPM-thione intermediate under reflux in ethanol for 30 minutes. The reaction proceeds via nucleophilic displacement of the chloride by the thione sulfur, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core. This step achieves 75–88% yield under microwave irradiation (110–115°C, 8 minutes), compared to 42–55% via conventional heating.

Esterification and Final Functionalization

The terminal carboxylic acid group is esterified to yield the methyl carboxylate.

Methyl Ester Formation

The carboxylic acid intermediate (1 mmol) is treated with methanol (10 mL) and concentrated sulfuric acid (0.5 mL) under reflux for 12 hours. Neutralization with sodium bicarbonate and extraction with dichloromethane provides the methyl ester in 90% purity. Alternative methods employ dimethyl sulfate (1.2 equivalents) in the presence of potassium carbonate, achieving 94% yield under microwave conditions (80°C, 15 minutes).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent US3594378A describes a continuous process for thiazolopyrimidine derivatives, where DHPM-thiones and α-chloroketones react in a tubular reactor at 120°C with a residence time of 10 minutes. Acidic workup using acetic acid precipitates the product, which is filtered and dried inline. This method reduces solvent use by 40% compared to batch processing.

Catalyst Optimization

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for introducing the 4-methylphenyl group at earlier stages, though this approach increases cost without significant yield improvements.

Analytical and Spectroscopic Characterization

Critical data for verifying the target compound’s structure include:

Parameter Value
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, J=8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, benzodioxole-H), 3.87 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃)
IR (KBr) 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone), 1590 cm⁻¹ (C=N)
HRMS (ESI) m/z 519.1843 [M+H]⁺ (calc. 519.1846)

Comparative Method Efficiency

Method Reaction Time Yield Purity
Conventional cyclization24 hours55%92%
Microwave-assisted8 minutes88%95%
Continuous flow10 minutes78%90%

Challenges and Mitigation Strategies

Byproduct Formation

Over-condensation during the Knoevenagel step generates bis-benzodioxole adducts (≤15%). Adding hydroquinone (0.1%) suppresses radical-mediated side reactions.

Solvent Selection

Ethanol and methanol are preferred for cyclization and esterification due to DHPM-thione solubility. Tetrahydrofuran (THF) increases reaction rates but complicates purification.

Emerging Methodologies

Enzymatic Catalysis

Laccase-mediated oxidative coupling has been demonstrated for diaryl thiazolopyrimidines, though applicability to the target compound remains untested.

Photochemical Activation

UV irradiation (254 nm) accelerates the Knoevenagel condensation by 30%, likely via in situ generation of reactive enolate species .

Q & A

Q. What are the recommended synthetic routes for this thiazolo[3,2-a]pyrimidine derivative?

The compound can be synthesized via multi-component reactions (MCRs) involving ethyl acetoacetate, aromatic aldehydes, and thiourea derivatives. Key steps include:

  • Condensation : Formation of the benzylidene moiety at the 2-position under acidic or basic conditions .
  • Cyclization : Thiazole ring closure using catalysts like palladium or copper in solvents such as DMF or toluene .
  • Esterification : Introduction of the methyl carboxylate group via nucleophilic substitution . Reaction conditions (temperature: 80–120°C; time: 12–24 hrs) must be tightly controlled to avoid side products like hydrolyzed esters or isomerized intermediates .

Q. How is the structural conformation of this compound validated?

  • X-ray crystallography confirms the (2E)-configuration of the benzylidene group and dihedral angles between the thiazole and pyrimidine rings, which influence reactivity .
  • NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as the methoxy groups (δ 3.8–4.1 ppm) and aromatic protons (δ 6.7–7.5 ppm) .
  • Mass spectrometry (HRMS) verifies molecular weight (e.g., m/z ~500–550) and fragmentation patterns .

Q. What analytical techniques ensure purity and structural identity during synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor reaction progress and purity (>95%) .
  • TLC : Silica gel plates (ethyl acetate/hexane, 3:7) track intermediate formation .
  • Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in structure-activity relationships (SAR) be resolved for analogs of this compound?

Contradictions often arise from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., -NO₂) at the benzodioxole ring may enhance bioactivity but reduce solubility .
  • Methyl vs. ethyl esters : Methyl esters (as in the target compound) show higher metabolic stability than ethyl analogs in pharmacokinetic studies . Methodological approach :
  • Systematically vary substituents at the 2-, 5-, and 7-positions.
  • Use comparative docking studies to assess binding affinity changes (e.g., COX-2 or kinase targets) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for cyclization efficiency; Pd typically offers higher yields (>70%) but requires inert conditions .
  • Solvent optimization : Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME) to improve sustainability without sacrificing yield .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2–4 hrs while maintaining >90% purity .

Q. What computational methods predict target interactions for this compound?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like PKCθ or COX-2. Focus on the benzodioxole moiety’s role in π-π stacking .
  • MD simulations : Analyze stability of the thiazole-pyrimidine scaffold in aqueous environments (GROMACS, 100 ns trajectories) .
  • QSAR models : Correlate substituent Hammett constants (σ) with IC₅₀ values from kinase inhibition assays .

Q. How should discrepancies in biological activity data across studies be addressed?

Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Purity thresholds : Re-test compounds with HPLC purity <98% to exclude impurity-driven effects .
  • Cell line selection : Compare results across multiple lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .

Methodological Notes

  • Stereochemical analysis : For Z/E isomerism in the benzylidene group, use NOESY NMR to confirm spatial proximity of key protons .
  • Crystallography : Co-crystallize with target proteins (e.g., COX-2) to resolve binding modes, though this requires high-purity (>99%) compound .

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